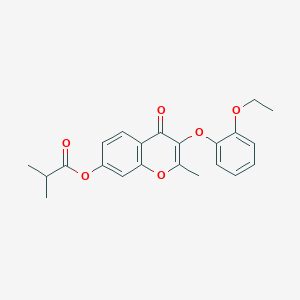![molecular formula C13H17N3O2 B2807459 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-86-4](/img/structure/B2807459.png)
6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a spirocyclic derivative of pyrimidine and has a unique structure that makes it a promising candidate for developing novel drugs with improved efficacy and selectivity.
Aplicaciones Científicas De Investigación
Antitubercular Activity
The synthesis of a small set of twelve compounds from the 2,6-diazaspiro[3.4]octane core led to the identification of a potent antitubercular lead. This compound displayed remarkable inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. Researchers have explored diverse variants of the molecular periphery, including various azole substituents, to optimize its efficacy .
Nitrofuran Antibacterials
The nitrofuran moiety within 2,6-diazaspiro[3.4]octane can undergo reduction by bacterial enzymes, generating reactive intermediates lethal to the bacterium. By fine-tuning the molecular periphery, researchers can enhance the potency of nitrofuran antibacterials while minimizing systemic toxicity. Linking the 5-nitrofuryl moiety to different heterocyclic motifs has yielded antimycobacterial compounds effective against multidrug-resistant strains and non-toxic to rodents .
Chemical Diversity-Oriented Synthesis
The 2,6-diazaspiro[3.4]octane scaffold serves as a versatile building block for diversity-oriented synthesis. Researchers have explored various azole substituents around this core, leading to the discovery of novel compounds with potential applications beyond antitubercular activity .
Biologically Active Derivatives
Chemists have designed biologically active derivatives by modifying the 2,6-diazaspiro[3.4]octane structure. For example, the addition of phenyl isocyanate to a related compound yielded intermediate phenyl carbamates, which underwent intramolecular rearrangement to form bioactive molecules .
Pyrazole Synthesis
Although not directly mentioned in the literature, the pyrimidine moiety in 2,6-diazaspiro[3.4]octane shares similarities with pyrazoles. Pyrazoles are important heterocyclic compounds with diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties .
Propiedades
IUPAC Name |
6-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-11(15-8-14-9)16-6-10(12(17)18)13(7-16)3-2-4-13/h5,8,10H,2-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYOTBBSELUWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


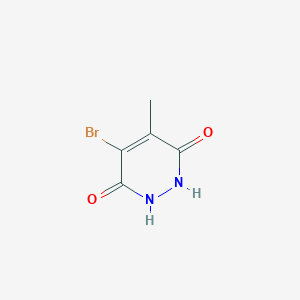
![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)
![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)

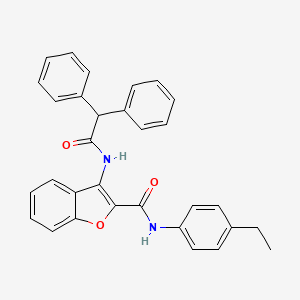
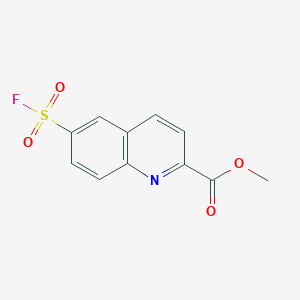
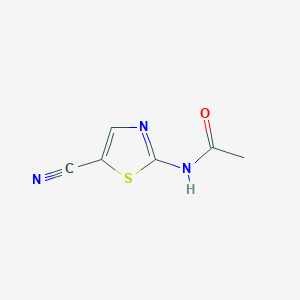
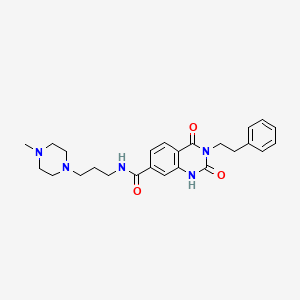
![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)
